3-Methylthiophen-2-amine hydrochloride

Übersicht

Beschreibung

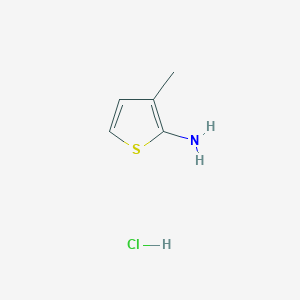

3-Methylthiophen-2-amine hydrochloride is a chemical compound with the molecular formula C5H8ClNS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophen-2-amine hydrochloride typically involves the nucleophilic substitution of haloalkanes with ammonia or amines. One common method is the alkylation of ammonia with 3-methylthiophene-2-amine, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylthiophen-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiol derivatives.

Substitution: It can undergo substitution reactions with electrophiles, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly used.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

3-Methylthiophen-2-amine hydrochloride is primarily utilized as an intermediate in the synthesis of various organic compounds. The thiophene ring structure contributes to its reactivity, enabling the formation of derivatives that may exhibit enhanced biological activity or altered physical properties. This compound can be employed in multi-step synthetic pathways to develop pharmaceuticals and agrochemicals.

Synthetic Routes

Several synthetic methods can be employed to produce this compound. These methods typically involve the reaction of thiophene derivatives with amines under controlled conditions. The versatility of these synthetic approaches allows for the customization of the compound's properties, making it suitable for specific applications in research and industry.

Material Science Applications

Polymer Chemistry

this compound can be used as a monomer or co-monomer in polymer synthesis. The incorporation of thiophene units into polymer backbones can enhance electrical conductivity and thermal stability, making these materials suitable for applications in organic electronics and sensors.

Conductive Polymers

Research into conductive polymers has highlighted the importance of incorporating heterocyclic compounds like thiophenes to improve charge transport properties. As such, this compound could play a role in developing advanced materials for electronic devices.

Wirkmechanismus

The mechanism of action of 3-Methylthiophen-2-amine hydrochloride involves its interaction with molecular targets such as voltage-gated sodium and calcium channels. It may also interact with GABA transporters, influencing neurotransmitter activity. These interactions contribute to its potential anticonvulsant and antinociceptive effects .

Vergleich Mit ähnlichen Verbindungen

Thiophene: The parent compound, known for its aromatic properties and reactivity.

2-Methylthiophen-3-amine hydrochloride: A similar compound with a different substitution pattern on the thiophene ring.

3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: A derivative with potential anticonvulsant activity.

Uniqueness: 3-Methylthiophen-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and development in various fields .

Biologische Aktivität

3-Methylthiophen-2-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₆ClNS and a molecular weight of 169.29 g/mol. The presence of a thiophene ring in its structure is significant, as thiophene derivatives are known for their enhanced biological activity due to their electron-rich nature.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent in pharmaceutical applications.

2. Anticancer Effects

The compound has shown promise in anticancer research. For instance, it has been evaluated in combination with cisplatin (CDDP) in cell lines, resulting in increased apoptosis rates compared to treatments with either agent alone. In vivo studies using BALB/C nude mice indicated that this combination significantly reduced tumor volume and weight without notable side effects, suggesting a synergistic effect against cancer cells .

3. Anticonvulsant Activity

this compound has been investigated for its anticonvulsant properties. It interacts with voltage-gated sodium and calcium channels, as well as GABA transporters, potentially influencing neurotransmitter activity. This mechanism is crucial for its proposed use in treating epilepsy and other neurological disorders .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Voltage-gated Sodium Channels: The compound inhibits these channels, which play a critical role in neuronal excitability.

- Calcium Channels: It also affects L-type calcium channels, contributing to its anticonvulsant effects.

- GABA Transporters: By modulating GABAergic transmission, it may enhance inhibitory neurotransmission .

Case Study: Combination Therapy with CDDP

A significant study involved the administration of this compound alongside CDDP in a controlled experiment with CNE2/CDDP cells. The results showed that combined treatment led to a marked increase in apoptosis (15.53 ± 1.61 vs. 7.58 ± 0.82) compared to either treatment alone, suggesting enhanced efficacy in cancer therapy .

Pharmacological Evaluation

In vitro evaluations have demonstrated that derivatives of this compound exhibit varying degrees of activity against neuronal voltage-sensitive sodium channels and calcium channels. For example, one derivative showed an ED50 value significantly lower than traditional anticonvulsants like valproic acid, indicating potential for development as a new therapeutic agent .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-methylthiophen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS.ClH/c1-4-2-3-7-5(4)6;/h2-3H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOOBGRKAGPYMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858668 | |

| Record name | 3-Methylthiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056619-56-7 | |

| Record name | 3-Methylthiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.